molecular formula C19H17FO4 B2961135 Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-27-5

Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2961135
CAS No.: 300674-27-5
M. Wt: 328.339
InChI Key: XIHRIUXMJXYVLJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a molecular formula of C19H16BrFO4 and a molecular weight of 407.24 g/mol . Key structural features include:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 6-bromo substituent and a 5-[(2-fluorophenyl)methoxy] group.
  • An ethyl ester at position 3.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHRIUXMJXYVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered interest for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a 2-fluorophenyl substituent and an ethyl ester group. Its molecular formula is C17H16FO4C_{17}H_{16}FO_4 and it has a molecular weight of approximately 300.31 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in various physiological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound.

  • Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that it exhibits minimum inhibitory concentration (MIC) values comparable to known antibacterial agents.
  • Antifungal Activity : Similarly, antifungal assays demonstrated effectiveness against strains such as Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal potential.
Pathogen MIC (µg/mL)
E. coli8.0
S. aureus4.5
C. albicans6.0
A. niger10.0

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Research Findings

A variety of studies have explored the biological activities of related benzofuran compounds, providing insights into structure-activity relationships (SAR) that can inform future research on this compound:

  • Antimicrobial Studies : A comprehensive study evaluated the antibacterial efficacy of several benzofuran derivatives, revealing that halogen substitutions significantly enhance activity against pathogenic bacteria .
  • Anticancer Mechanisms : Another investigation focused on the apoptotic effects of similar compounds on cancer cell lines, demonstrating that modifications in the benzofuran structure can lead to increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308296-51-7)
  • Differences :
    • Fluorine position : 3-fluorophenyl vs. 2-fluorophenyl.
    • Position 2 substituent : Phenyl vs. methyl.
  • Impact :
    • Higher molecular weight (469.3 g/mol ) due to bromine and phenyl .
    • Increased lipophilicity (XLogP3 = 6.5 ) compared to the target compound’s logP = 5.216 , suggesting reduced solubility .
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (C19H17BrO4)
  • Differences :
    • Halogen substitution : Bromine (3-position) vs. fluorine (2-position).

Ester Group Modifications

2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (RN 300674-56-0)
  • Differences :
    • Ester group : 2-methoxyethyl vs. ethyl.
    • Halogen substitution : Chlorine (2-position) vs. fluorine.
  • Impact :
    • The methoxyethyl group increases hydrophilicity (polar surface area) compared to ethyl.
    • Chlorine’s lower electronegativity may reduce electronic effects compared to fluorine .

Functional Group Replacements

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 842-39-7)
  • Differences :
    • Acetyloxy group at position 5 vs. fluorophenylmethoxy.
  • Impact :
    • Lower molecular weight (262.26 g/mol ) and logP = ~2.5 (estimated) due to the absence of bromine and fluorophenyl.
    • Reduced steric bulk may enhance membrane permeability but decrease target specificity .
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Impact :
    • Crystal packing studies show π-π interactions and C–H⋯O hydrogen bonds , enhancing stability .
    • The sulfinyl group may improve binding to enzymes or receptors compared to methoxy .

Halogen and Position Effects

Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-44-1)
  • Differences :
    • Halogen : Bromine (2-position) vs. fluorine.
  • Impact :
    • Increased molecular weight due to bromine.
    • Bromine’s polarizability may enhance van der Waals interactions but reduce solubility .

Research Findings and Implications

  • Anti-Inflammatory Potential: The target compound’s inclusion in screening libraries suggests optimized bioactivity due to balanced electronegativity (fluorine) and moderate lipophilicity .
  • Halogen Effects : Fluorine’s electronegativity enhances dipole interactions, while bromine/chlorine may improve hydrophobic binding .
  • Ester Modifications : Methoxyethyl or acetyloxy groups alter solubility and metabolic stability, impacting drug-likeness .

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